molecular formula C14H23N3O8 B8423345 2,2'-((1,4-Bis(carboxymethyl)-6-methyl-1,4-diazepan-6-yl)azanediyl)diacetic acid

2,2'-((1,4-Bis(carboxymethyl)-6-methyl-1,4-diazepan-6-yl)azanediyl)diacetic acid

Cat. No. B8423345
M. Wt: 361.35 g/mol
InChI Key: JWIPKGQZSWEHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278274B2

Procedure details

Suitable chelating ligands include those discussed herein, particularly chelating ligands selected from the group consisting of: a polyaminopolycarboxylic acid and the derivative thereof, comprising, for example, diethylenetriamine pentaacetic acid (DTPA) and derivative thereof such as benzo-DTPA, dibenzo-DTPA, phenyl-DTPA, diphenyl-DTPA, benzyl-DTPA, dibenzyl DTPA; N,N-bis[2-[(carboxymethyl)[(methylcarbamoyl)methyl]amino]ethyl]-glycine (DTPA-BMA); N-[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl)]-N-[2-[bis(carboxymethyl)amino]ethylglycine (EOB-DTPA); 4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid (BOPTA); N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid (DTPA-GLU); DTPA conjugated with Lys (DTPA-Lys); ethylenediaminetetraacetic acid (EDTA); 1,4,7,10-teraazacyclododecane 1,4,7,-triacetic acid (DO3A); 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (DOTA); [10-(2-hydroxypropyl)-1,4,7,10-teraazacyclododecane 1,4,7,-triacetic acid (HPDO3A); 6-[bis(carboxymethyl)amino]tetrahydro-6-methyl-1H-1,4-diazepine-1,4(5H)-diacetic acid (AAZTA) provided by WO03008390 application, incorporated herein by reference, and derivative thereof; 2-methyl-1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (MCTA); (α,α′,α″,α′″)-tetramethyl-1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (DOTMA); or a polyaminophosphate acid ligand or derivative thereof, in particular, N,N′-bis-(pyridoxal-5-phosphate)ethylenediamine-N,N′-diacetic acid (DPDP), ethylenedinitrilotetrakis(methylphosphonic) acid (EDTP) or a polyaminophosphonic acid ligand and derivative thereof, or polyaminophosphinic acid and derivative thereof, in particular 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetrakis[methylphosphonic)] and 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetrakis[methylene-(methylphosphinic)] acid; or of macrocyclic chelators such as texaphyrins, porphyrins, phthalocyanines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
benzo-DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
dibenzo-DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
phenyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
diphenyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
benzyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
dibenzyl DTPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]C(O)=O.[C:28](CN(CC(=O)NC)CCN(CCN(CC(O)=O)CC(=O)NC)CC(O)=O)(O)=O.C(CN(CC(O)=O)CCNCC(O)=O)(O)=O.C(C(N(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC(O)=O)COCC1C=CC=CC=1)(O)=O.C(CN(CC(O)=O)CCN(CCN(CC(O)=O)CC(O)=O)[C@H](C(O)=O)CCC(O)=O)(O)=O.CC(OC(=O)[C@H](CCC(O)=O)N(CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)(C)C.N[C@H](C(O)=O)CCCCN.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.N1(CC(O)=O)CCNCCN(CC(O)=O)CCN(CC(O)=O)CC1.N1(CC(O)=O)CCCCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1.OC(C)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1>>[C:17]([CH2:16][N:15]([CH2:20][C:21]([OH:23])=[O:22])[C:14]1([CH3:28])[CH2:13][N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:1][CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]1)([OH:19])=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(COCC1=CC=CC=C1)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Step Three
Name
N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CN(CCN([C@@H](CCC(=O)O)C(=O)O)CCN(CC(=O)O)CC(=O)O)CC(=O)O.CC(C)(C)OC([C@@H](N(CCN(CC(OC(C)(C)C)=O)CC(OC(C)(C)C)=O)CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCC(=O)O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O)CC(=O)O
Step Eight
Name
1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCN(CCN(CCN(CCCC1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)C
Step Ten
Name
benzo-DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
dibenzo-DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
phenyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
diphenyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
benzyl-DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
dibenzyl DTPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CN(CCN(CC(=O)O)CCN(CC(NC)=O)CC(=O)O)CC(NC)=O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CN(CCNCC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN(C1(CN(CCN(C1)CC(=O)O)CC(=O)O)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.